molecular formula C12H20O3 B3146652 12-oxo-9Z-dodecenoic acid CAS No. 60485-39-4

12-oxo-9Z-dodecenoic acid

Cat. No. B3146652
CAS RN: 60485-39-4
M. Wt: 212.28 g/mol
InChI Key: KIHXTOVLSZRTHJ-ALCCZGGFSA-N
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Description

12-oxo-9Z-dodecenoic acid, also known as 9-Dodecenoic acid, 12-oxo-, (Z)-, (9Z)-12-Oxo-9-dodecenoic acid, 12-Oxo-dodec-cis-9-enoic acid, 12-Oxo-cis-9-dodecenoic acid . It is an ω-oxoacid and a metabolite of the ω-6 PUFA linoleic acid and the ω-3 PUFA α-linolenic acid .


Synthesis Analysis

12-oxo-9Z-dodecenoic acid is formed from these PUFAs via lipoxygenase-produced 13-hydroperoxy intermediates by hydroperoxide lyase in plants .


Molecular Structure Analysis

The molecular formula of 12-oxo-9Z-dodecenoic acid is C12H20O3 . The molecule contains a total of 34 bonds. There are 14 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 aldehyde (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 12-oxo-9Z-dodecenoic acid include a molecular weight of 212.2854 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 322.9±17.0 °C at 760 mmHg, and a flash point of 163.3±17.4 °C . It has 3 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds .

Scientific Research Applications

1. Plant Extracts and Autoxidation

In plant extracts, 12-oxo-9Z-dodecenoic acid (traumatin) is involved in the formation of 4-hydroxy-(2E)-alkenals, which occur through a nonenzymatic process. This suggests that the alkenals observed in plant extracts are primarily due to the autoxidation of traumatin and other similar compounds. This finding has implications for the in vivo existence and physiological significance of these products in plants (Noordermeer et al., 2000).

2. Antitumor and Antifungal Activities

Synthesized derivatives of 12-oxo-9Z-dodecenoic acid, such as 10-oxo-11-dodecenoic acid, have been found to possess antitumor and antifungal activities, highlighting the potential pharmaceutical applications of these compounds (Kinoshita & Umezawa, 1961).

3. Lipoxygenase Pathway Metabolites

12-Oxo-9Z-dodecenoic acid is a metabolite of the lipoxygenase pathway in plants. Its conversion into 9-hydroxy-traumatin is similar to enzymic conversions of other alkenals in plants, suggesting a broader role in plant metabolism and response to environmental stressors (Gardner, 1998).

4. Hydroperoxide Lyase Pathway in Plants

In Nicotiana attenuata leaves, 12-oxo-9Z-dodecenoic acid is produced by the hydroperoxide lyase pathway. The metabolites from this pathway, including 12-oxo-9Z-dodecenoic acid, play a significant role in plant stress responses, indicating its importance in the regulation of plant metabolism (Kallenbach et al., 2011).

5. Wound Hormone in Plants

12-Oxo-trans-10-dodecenoic acid, structurally similar to traumatic acid (a wound hormone), is involved in plant development and response to wounding. It suggests the compound's potential role in natural growth-regulating processes in plants (Zimmerman & Coudron, 1979).

Mechanism of Action

12-oxo-9Z-dodecenoic acid (100 µM) is active against the plant pathogenic oomycete P. parasitica .

properties

IUPAC Name

(Z)-12-oxododec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHXTOVLSZRTHJ-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCC=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC/C=C\CC=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344243
Record name 12-Oxo-9Z-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-oxo-9Z-dodecenoic acid

CAS RN

60485-39-4
Record name 12-Oxo-9Z-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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